

# LEO 39652: A Technical Whitepaper on a Novel "Dual-Soft" PDE4 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**LEO 39652** is a novel, potent, and selective phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma for the topical treatment of atopic dermatitis.[1] It is designed as a "dual-soft" drug, a concept aimed at maximizing local therapeutic effects in the skin while minimizing systemic side effects.[1][2] This is achieved by engineering the molecule to be metabolically labile, leading to rapid inactivation upon entering systemic circulation.[1][2] Preclinical studies have demonstrated its high potency against PDE4 subtypes and its ability to inhibit the release of the pro-inflammatory cytokine TNF- $\alpha$ . A Phase I clinical trial has been conducted to evaluate its safety, tolerability, and pharmacokinetics.

#### **Introduction to LEO 39652**

Atopic dermatitis is a chronic inflammatory skin disease characterized by a complex pathophysiology involving immune dysregulation and skin barrier dysfunction. Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, as it degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses. By inhibiting PDE4, intracellular cAMP levels increase, leading to the downregulation of pro-inflammatory mediators.

**LEO 39652**, also known as isobutyl 1-[8-methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[3] [4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate, is a small molecule inhibitor of PDE4.[1]



Its "dual-soft" design incorporates two metabolically susceptible ester groups, rendering it prone to rapid hydrolysis and inactivation by esterases in the blood and liver.[1][2] This innovative approach aims to confine the drug's activity primarily to the site of application—the skin—thereby offering a potentially wider therapeutic window compared to systemically active PDE4 inhibitors, which are often associated with dose-limiting side effects such as nausea and emesis.

#### **Mechanism of Action: PDE4 Inhibition**

**LEO 39652** exerts its anti-inflammatory effects by inhibiting the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of anti-inflammatory genes, such as that for interleukin-10 (IL-10). Furthermore, PKA can suppress the activity of the pro-inflammatory transcription factor NF-κB. The overall effect is a reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), and an increase in the production of anti-inflammatory cytokines.

Below is a diagram illustrating the signaling pathway of PDE4 inhibition.





Click to download full resolution via product page

Caption: Signaling pathway of LEO 39652 via PDE4 inhibition.



### **Quantitative Data**

The following tables summarize the in vitro potency of **LEO 39652** against various PDE4 subtypes and its effect on TNF- $\alpha$  release.

Table 1: In Vitro Potency of LEO 39652 against PDE4 Subtypes

| PDE4 Subtype | IC50 (nM) |
|--------------|-----------|
| PDE4A        | 1.2       |
| PDE4B        | 1.2       |
| PDE4C        | 3.0       |
| PDE4D        | 3.8       |

Data sourced from publicly available abstracts.

Table 2: Inhibition of TNF-α Release by **LEO 39652** 

| Assay         | IC50 (nM) |
|---------------|-----------|
| TNF-α release | 6.0       |

Data sourced from publicly available abstracts.

## **Experimental Protocols**

Detailed experimental protocols for the determination of IC50 values and other preclinical experiments are proprietary and not publicly available in their entirety. The following are generalized descriptions based on standard pharmacological assays.

Determination of PDE4 Inhibitory Activity (IC50):

The enzymatic activity of recombinant human PDE4 subtypes (A, B, C, and D) would be assayed using a standard method, such as the two-step radioenzymatic procedure. This typically involves:



- Incubation of the PDE4 enzyme with a radiolabeled cAMP substrate in the presence of varying concentrations of LEO 39652.
- Termination of the reaction and conversion of the resulting radiolabeled 5'-AMP to adenosine by a nucleotidase.
- Separation of the radiolabeled adenosine from the unreacted cAMP using ion-exchange chromatography.
- Quantification of the radioactivity of the adenosine product to determine the enzymatic activity.
- IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inhibition of TNF-α Release from Peripheral Blood Mononuclear Cells (PBMCs):

The effect of **LEO 39652** on the release of TNF- $\alpha$  from human PBMCs would be assessed as follows:

- Isolation of PBMCs from the whole blood of healthy donors using density gradient centrifugation.
- Pre-incubation of the isolated PBMCs with various concentrations of LEO 39652.
- Stimulation of the PBMCs with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production and release of TNF-α.
- Collection of the cell culture supernatants after a defined incubation period.
- Quantification of the TNF-α concentration in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
- Calculation of the IC50 value based on the dose-dependent inhibition of TNF- $\alpha$  release.

#### **Clinical Development**







A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of **LEO 39652** cream.

Clinical Trial Identifier: EudraCT Number 2013-000070-30.

Study Design: The trial was designed to assess the safety and pharmacokinetic profile of topically applied **LEO 39652** in both healthy male subjects and male subjects with atopic dermatitis. The study likely involved the application of different concentrations of **LEO 39652** cream to defined areas of the skin, with subsequent monitoring for local and systemic adverse events and measurement of drug concentrations in biological samples (e.g., plasma, skin biopsies).

Detailed protocol and results for this clinical trial are not publicly available.

Below is a conceptual workflow for a first-in-human topical drug clinical trial.





Click to download full resolution via product page

Caption: Conceptual workflow of a Phase I clinical trial for a topical drug.

### Conclusion



**LEO 39652** represents a promising therapeutic candidate for atopic dermatitis, employing an innovative "dual-soft" drug design to potentially improve the safety profile of PDE4 inhibitors. Its high in vitro potency and targeted topical delivery make it a subject of significant interest for dermatological drug development. Further disclosure of clinical trial data will be crucial in fully evaluating its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Clinical Trials Register [clinicaltrialsregister.eu]
- 2. Availability of results of clinical trials registered on EU Clinical Trials Register: cross sectional audit study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Trials Register [clinicaltrialsregister.eu]
- 4. Clinical Trials Register [clinicaltrialsregister.eu]
- To cite this document: BenchChem. [LEO 39652: A Technical Whitepaper on a Novel "Dual-Soft" PDE4 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8144546#what-is-leo-39652]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com